molecular formula C7H10O2 B067857 1-(3-methyl-2H-furan-3-yl)ethanone CAS No. 183013-99-2

1-(3-methyl-2H-furan-3-yl)ethanone

Cat. No.: B067857
CAS No.: 183013-99-2
M. Wt: 126.15 g/mol
InChI Key: USHXSCIFHALORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-2H-furan-3-yl)ethanone is an organic compound with the molecular formula C7H10O2, built on a furan heterocyclic scaffold . Furan and its derivatives are a significant class of oxygen-containing heterocycles known for their diverse reactivity and broad therapeutic potential in medicinal chemistry research . The furan ring's structure, characterized as a five-membered aromatic system, makes it considerably reactive towards electrophilic substitutions and cycloaddition reactions, providing a versatile core for chemical synthesis and exploration . Researchers are increasingly interested in novel furan-based compounds for developing new pharmacological agents. Synthetic furan derivatives have demonstrated a wide spectrum of biological activities in preliminary studies, including antimicrobial and anticancer properties . Furthermore, related benzofuran compounds, which share a structural resemblance, have shown promising selective cytotoxicity against cancer cell lines, such as chronic myelogenous leukemia (K562), by inducing apoptosis through mechanisms like reactive oxygen species (ROS) generation and caspase-3/7 activation . This compound is presented as a chemical building block for research and development purposes exclusively. It is intended for use in laboratory investigations only, such as in medicinal chemistry exploration, organic synthesis, and the development of novel bioactive molecules. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

183013-99-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(3-methyl-2H-furan-3-yl)ethanone

InChI

InChI=1S/C7H10O2/c1-6(8)7(2)3-4-9-5-7/h3-4H,5H2,1-2H3

InChI Key

USHXSCIFHALORG-UHFFFAOYSA-N

SMILES

CC(=O)C1(COC=C1)C

Canonical SMILES

CC(=O)C1(COC=C1)C

Synonyms

Ethanone, 1-(2,3-dihydro-3-methyl-3-furanyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C8_{8}H8_{8}O
  • Molecular Weight : 136.15 g/mol
  • IUPAC Name : 1-(3-methyl-2H-furan-3-yl)ethanone
  • CAS Number : 183013-99-2

Synthetic Organic Chemistry

1-(3-methyl-2H-furan-3-yl)ethanone is utilized as an intermediate in the synthesis of various organic compounds. Its furan ring provides unique reactivity that can be exploited in multiple synthetic pathways.

Synthetic Routes

Common synthetic routes involving this compound include:

  • Michael Addition : It can participate in Michael addition reactions with nucleophiles, leading to more complex structures.
  • Condensation Reactions : The compound can undergo aldol condensation to form larger carbon skeletons.

Flavor and Fragrance Industry

Due to its pleasant aroma reminiscent of caramel and nuts, 1-(3-methyl-2H-furan-3-yl)ethanone is employed in the flavoring and fragrance industries. It is used in:

  • Food Flavoring : As a flavor enhancer in various food products.
  • Perfume Formulations : As a fragrance component in perfumes and cosmetics.

Pharmaceutical Research

Emerging studies suggest potential applications in pharmaceuticals, particularly as a precursor for developing bioactive compounds.

Research indicates that derivatives of 1-(3-methyl-2H-furan-3-yl)ethanone may exhibit:

  • Antioxidant Properties : Scavenging free radicals, which could contribute to protective effects against oxidative stress.
  • Antimicrobial Activity : Some studies have shown that furan derivatives possess antimicrobial properties against certain pathogens.

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the use of 1-(3-methyl-2H-furan-3-yl)ethanone in synthesizing novel furan derivatives through electrophilic aromatic substitution. The resulting compounds showed enhanced biological activity compared to their precursors, highlighting the importance of this compound as a building block in medicinal chemistry.

Case Study 2: Flavor Profile Analysis

In a comparative analysis of flavor compounds, researchers evaluated the sensory attributes of foods flavored with 1-(3-methyl-2H-furan-3-yl)ethanone. Results indicated that its addition significantly improved consumer acceptance scores due to its appealing aroma profile.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(3-methyl-2H-furan-3-yl)ethanone and analogous compounds:

Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key References
1-(3-Methyl-2H-furan-3-yl)ethanone 2H-furan (dihydrofuran), 3-methyl, ethanone C₆H₈O₂ (theoretical) ~112.13 N/A
1-(2,4-Dimethyl-3-furyl)ethanone Aromatic furan, 2,4-dimethyl, ethanone C₈H₁₀O₂ 138.17
1-(3-Methyl-benzofuran-2-yl)ethanone Benzofuran (fused benzene-furan), ethanone C₁₀H₁₀O₂ 162.19
1-(3-Hydroxyphenyl)ethanone Phenolic ketone, hydroxyl substitution C₈H₈O₂ 136.15
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-thioether, nitro groups C₁₆H₁₁N₃O₄S 341.34

Key Observations :

  • Substituent Effects: Methyl groups (e.g., in 1-(2,4-Dimethyl-3-furyl)ethanone) increase hydrophobicity, while fused rings (e.g., benzofuran derivatives) enhance π-π stacking interactions .

Physicochemical Properties

  • For comparison, 1-(3-Hydroxyphenyl)ethanone (logP ~1.5) exhibits moderate solubility in polar solvents .
  • Thermal Stability: Aromatic furan ethanones (e.g., benzofuran derivatives) demonstrate higher thermal stability (decomposition >200°C) compared to partially saturated analogs .

Preparation Methods

In Situ Vilsmeier Reagent Formation

A chilled (-20°C) acetonitrile solution of oxalyl chloride and DMF generates the Vilsmeier reagent (N-(chloromethylene)-N,N-dimethylammonium chloride). This reagent facilitates electrophilic acylation at the furan's α-position:

DMF+COCl2[CH3N(Cl)CH=NMe2]+Cl\text{DMF} + \text{COCl}2 \rightarrow \text{[CH}3\text{N(Cl)CH=NMe}_2\text{]}^+ \text{Cl}^-

Key parameters:

  • Temperature : Maintained between -30°C and -10°C to stabilize the reagent.

  • Solvent : Polar aprotic solvents (e.g., MeCN) enhance reagent stability and reaction homogeneity.

Substrate Reactivity

For 3-methyl-2H-furan-3-yl derivatives, the methyl group may direct acylation to the adjacent position. However, steric hindrance could reduce yields, necessitating excess reagent or prolonged reaction times. PAT-FTIR monitoring of intermediate formation (e.g., tracking FTIR bands at 1440 cm⁻¹ for reactants and 1417 cm⁻¹ for products) ensures endpoint detection.

Cyclization Strategies for Furan Ring Formation

Acid-Catalyzed Cyclization

Hydrolysis of dihydrofuran precursors under acidic conditions can yield substituted furans. For example, refluxing with 10% aqueous acetic acid induces cyclization via dehydration:

Dihydrofuran precursorH+2H-furan derivative+H2O\text{Dihydrofuran precursor} \xrightarrow{\text{H}^+} \text{2H-furan derivative} + \text{H}_2\text{O}

Conditions :

  • Acid Strength : 10% acetic acid minimizes side reactions.

  • Temperature : Reflux (≈100°C) accelerates ring closure.

Metal-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidation, as used in the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, offers a scalable route:

  • Catalyst System : PdCl₂ (0.5–1 mol%) with H₂O₂ as the oxidant.

  • Solvent : Toluene enhances substrate solubility and stabilizes intermediates.

  • Reaction Monitoring : FTIR tracks the disappearance of vinyl groups (1565 cm⁻¹ → 1412 cm⁻¹).

Oxidation and Functional Group Interconversion

Side-Chain Oxidation

Secondary alcohols adjacent to the furan ring can be oxidized to ketones using H₂O₂ or O₂:

3-Methyl-2H-furan-3-yl methanolH2O2,PdCl21-(3-Methyl-2H-furan-3-yl)ethanone\text{3-Methyl-2H-furan-3-yl methanol} \xrightarrow{\text{H}2\text{O}2, \text{PdCl}_2} \text{1-(3-Methyl-2H-furan-3-yl)ethanone}

Optimization Insights :

  • Oxidant Loading : 1–1.5 equivalents of H₂O₂ balance conversion and over-oxidation risks.

  • Temperature : 55°C maximizes reaction rate while minimizing decomposition.

Knoevenagel Condensation

Condensing furfural derivatives with active methylene compounds (e.g., ethyl acetoacetate) could yield α,β-unsaturated ketones, followed by hydrogenation to the target compound. However, this route remains speculative without direct evidence.

Purification and Analytical Validation

Flash Chromatography

Post-reaction mixtures often require purification via silica gel chromatography. For 1-(2,3-dihydrobenzofuran-4-yl)ethanone, ethyl acetate/hexane (1:4) elutes the product.

Spectroscopic Characterization

  • ¹H NMR : Acetyl groups resonate at δ 2.57 ppm (s, 3H).

  • ¹³C NMR : The ketone carbon appears at δ 198–200 ppm.

Industrial Considerations and PAT Integration

Adopting PAT (e.g., in-line FTIR) enables real-time reaction control, critical for:

  • Vilsmeier Reagent Stability : Detecting residual oxalyl chloride ensures complete reagent formation.

  • Oxidation Progress : Monitoring H₂O₂ consumption prevents over-oxidation .

Q & A

Basic: What are the common synthetic routes for 1-(3-methyl-2H-furan-3-yl)ethanone, and how are reaction conditions optimized?

The synthesis of 1-(3-methyl-2H-furan-3-yl)ethanone typically involves Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to the furan ring. Alternative methods include condensation reactions under reflux with catalysts like piperidine in anhydrous ethanol, as seen in analogous heterocyclic ketones . Optimization focuses on:

  • Catalyst selection : Lewis acids enhance electrophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation.
Method Catalyst Yield Reference
Friedel-Crafts acylationAlCl₃~65–75%
CondensationPiperidine~50–60%

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the furan ring and ketone group. For example, the methyl group on the furan appears at δ ~2.1–2.3 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular packing. Software like SHELXL refines crystal structures, while Bruker SMART APEX systems collect diffraction data .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 138.068).

Advanced: How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic Sites : Localize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.
  • Thermochemical Data : Atomization energies and ionization potentials are computed with <3 kcal/mol error using hybrid functionals .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation energies to guide solvent selection.

Advanced: What strategies address contradictions in spectral data or unexpected reaction outcomes?

  • Multi-Technique Validation : Cross-check NMR assignments with 2D COSY/HSQC and IR carbonyl stretches (~1700 cm⁻¹).
  • Mechanistic Re-evaluation : For unexpected products (e.g., dihydrofuran byproducts), use isotopic labeling or kinetic studies to trace reaction pathways .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Basic: What are the key physical properties (e.g., boiling point, solubility) relevant to lab handling?

Property Value Method Reference
Boiling Point~220–230°C (estimated)GC/MS
SolubilitySoluble in DCM, ethanolExperimental
LogP~1.5 (predicted)ACD/Labs Percepta

Advanced: How are regioselectivity challenges in substitution reactions managed?

  • Directing Groups : The furan oxygen acts as an electron donor, directing electrophiles to the α-position.
  • Protection/Deprotection : Temporary protection of the ketone (e.g., as an acetal) prevents unwanted side reactions during functionalization .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile organic byproducts.
  • Waste Disposal : Segregate halogenated waste and consult EPA guidelines .

Advanced: How is biological activity assessed for furan-derived ketones?

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.
  • Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data .

Advanced: How do steric and electronic effects influence its participation in cycloaddition reactions?

  • Steric Effects : The 3-methyl group hinders [4+2] cycloaddition at the β-position.
  • Electronic Effects : The electron-withdrawing ketone activates the furan ring for Diels-Alder reactions with electron-deficient dienophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.